8-(Benzylamino)quinoline

説明

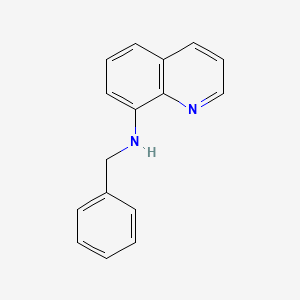

Structure

3D Structure

特性

IUPAC Name |

N-benzylquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECSJPFLHHVBGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430805 |

Source

|

| Record name | 8-(Benzylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37385-01-6 |

Source

|

| Record name | 8-(Benzylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 8-(Benzylamino)quinoline

Introduction: The Significance of the 8-(Benzylamino)quinoline Scaffold

The 8-(benzylamino)quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. As a derivative of 8-aminoquinoline, it possesses the characteristic chelating ability of the parent molecule, which is crucial for its diverse biological activities. The introduction of the benzyl group modulates the lipophilicity, steric bulk, and electronic properties of the molecule, leading to a wide range of applications. These compounds have been investigated for their potential as antimalarial, anticancer, and antimicrobial agents. Furthermore, their fluorescent properties and ability to form stable metal complexes make them valuable in the development of chemical sensors and organic light-emitting diodes (OLEDs).

This technical guide provides a comprehensive overview of the primary synthetic routes to 8-(benzylamino)quinoline, with a focus on the underlying reaction mechanisms, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and further explore the potential of this important class of compounds.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 8-(benzylamino)quinoline can be broadly approached through two main strategies: the formation of the quinoline ring system with the benzylamino moiety already in place, or the introduction of the benzylamino group onto a pre-existing quinoline core. The latter is generally more common and versatile. This guide will focus on the most prevalent and effective methods for the C-N bond formation at the 8-position of the quinoline ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[1]

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base.[2] The generally accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 8-haloquinoline (typically 8-bromo- or 8-iodoquinoline), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Benzylamine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) amido complex, which forms the desired C-N bond of 8-(benzylamino)quinoline and regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reaction Conditions:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Choices | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |

| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Promote oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates deprotonation of the amine. |

| Solvent | Toluene, Dioxane, DMF | Aprotic solvents that are stable at elevated temperatures. |

| Temperature | 80-120 °C | Sufficient energy to drive the catalytic cycle. |

Experimental Protocol: Buchwald-Hartwig Synthesis of 8-(Benzylamino)quinoline

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Reaction Setup: To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous toluene (5 mL) and benzylamine (1.2 mmol) via syringe.

-

Reaction: Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed methods.[3] It typically requires harsher reaction conditions, including higher temperatures and often stoichiometric amounts of copper.[3] However, modern modifications with the use of ligands can facilitate the reaction under milder conditions.

Mechanism:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. A plausible ionic mechanism involves:

-

Formation of a Copper Amide: The copper catalyst reacts with benzylamine in the presence of a base to form a copper amide complex.

-

Oxidative Addition: The 8-haloquinoline undergoes oxidative addition to the Cu(I) species to form a Cu(III) intermediate.

-

Reductive Elimination: Reductive elimination from the Cu(III) complex yields the 8-(benzylamino)quinoline product and regenerates the active Cu(I) catalyst.

Caption: A plausible catalytic cycle for the Ullmann condensation.

Reaction Conditions:

| Parameter | Common Choices | Rationale |

| Copper Source | CuI, Cu₂O, Cu(acac)₂ | Provides the active copper catalyst. |

| Ligand | 1,10-Phenanthroline, L-proline | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, K₃PO₄ | Neutralizes the HX formed during the reaction. |

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents. |

| Temperature | 120-180 °C | Higher temperatures are often required compared to Pd-catalysis. |

Experimental Protocol: Ullmann Synthesis of 8-(Benzylamino)quinoline

-

Reaction Setup: In a sealed tube, combine 8-bromoquinoline (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Reagent Addition: Add DMF (5 mL) and benzylamine (1.5 mmol).

-

Reaction: Heat the mixture at 150 °C for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Reductive Amination

Reductive amination is a versatile and often milder alternative for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.[4] For the synthesis of 8-(benzylamino)quinoline, this involves the reaction of 8-aminoquinoline with benzaldehyde, followed by in situ reduction.

Mechanism:

-

Imine Formation: The primary amine of 8-aminoquinoline reacts with the carbonyl group of benzaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).

-

Reduction: A reducing agent, typically a hydride source, reduces the imine to the corresponding secondary amine, 8-(benzylamino)quinoline.

Caption: The mechanism of reductive amination.

Reaction Conditions:

The choice of reducing agent is critical in reductive amination to ensure selective reduction of the imine in the presence of the starting aldehyde.

| Parameter | Common Choices | Rationale |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce imines. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol | Solvents that can dissolve the reactants and are compatible with the reducing agent. |

| Acid Catalyst | Acetic acid (often used with NaBH(OAc)₃) | Can accelerate imine formation. |

| Temperature | Room temperature | Often proceeds under mild temperature conditions. |

Experimental Protocol: Reductive Amination Synthesis of 8-(Benzylamino)quinoline

-

Reaction Setup: To a round-bottom flask, add 8-aminoquinoline (1.0 mmol) and benzaldehyde (1.1 mmol) in dichloromethane (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Temperature | Typical Yields | Advantages | Disadvantages |

| Buchwald-Hartwig | 8-Haloquinoline, Benzylamine | Pd catalyst, Phosphine ligand, Base | 80-120 °C | Good to Excellent | Broad scope, milder conditions | Expensive catalyst and ligands |

| Ullmann | 8-Haloquinoline, Benzylamine | Cu catalyst, (optional) Ligand, Base | 120-180 °C | Moderate to Good | Inexpensive catalyst | Harsh conditions, potential for side reactions |

| Reductive Amination | 8-Aminoquinoline, Benzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | Room Temp. | Good to Excellent | Mild conditions, readily available starting materials | Stoichiometric reducing agent required |

Conclusion and Future Outlook

The synthesis of 8-(benzylamino)quinoline can be effectively achieved through several modern synthetic methodologies. The Buchwald-Hartwig amination and reductive amination represent the most efficient and versatile approaches, offering high yields under relatively mild conditions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction.

As the importance of the 8-(benzylamino)quinoline scaffold continues to grow in various scientific disciplines, the development of even more efficient, sustainable, and cost-effective synthetic methods will be a key area of future research. This may include the exploration of novel catalysts, greener reaction media, and flow chemistry approaches to further enhance the accessibility and utility of these valuable compounds.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025). International Journal of Environmental Sciences, 11(23s).

- Mechanistic details of the synthesis of quinoline using benzylamine as... (n.d.).

- Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. (n.d.). PMC.

- (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Preparation and Properties of Quinoline. (n.d.).

- Quinoline. (n.d.).

- Application Note – Reductive Amin

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

- One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditionsq. (n.d.). Sciencemadness.org.

- N,N-bis(2-quinolinylmethyl)benzylamine. (n.d.). MDPI.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.

- Buchwald–Hartwig reaction: an update. (2025).

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). NIH.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-(Benzylamino)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed technical examination of the ¹H and ¹³C NMR spectra of 8-(Benzylamino)quinoline, a compound of interest in medicinal chemistry and materials science. By integrating established principles of NMR spectroscopy with data from analogous structures, this document serves as a practical resource for the characterization of this and related quinoline derivatives. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a methodology for spectral acquisition, and provide a thorough interpretation of the anticipated spectral data.

Introduction: The Significance of NMR in Quinoline Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships, and NMR spectroscopy stands as an indispensable tool for this purpose.[1]

¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the molecular framework, the electronic environment of individual atoms, and the connectivity between them.[1] For a molecule such as 8-(Benzylamino)quinoline, NMR analysis allows for the unambiguous assignment of protons and carbons in both the quinoline and benzyl moieties, confirming the success of a synthesis and providing a detailed electronic picture of the compound.

Fundamental Principles of NMR Spectroscopy Applied to 8-(Benzylamino)quinoline

The chemical shift (δ) in ¹H NMR is highly sensitive to the local electronic environment of a proton.[1] Electron-withdrawing groups deshield nearby protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), dictated by the spin-spin coupling constant (J), reveals information about adjacent protons.[1]

In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton.[1] The chemical shifts of carbons are also influenced by their electronic environment, with aromatic and heteroaromatic carbons appearing in characteristic regions of the spectrum.

For 8-(Benzylamino)quinoline, we can anticipate distinct sets of signals corresponding to the quinoline ring system and the benzyl group. The amino linkage will influence the chemical shifts of the C8 position of the quinoline ring and the benzylic methylene protons.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data for 8-(Benzylamino)quinoline, a standardized experimental approach is crucial. The following protocol is recommended for researchers.

Sample Preparation

-

Solvent Selection : The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the amino group.[3][4] Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic compounds.[5] For observing the N-H proton, which can undergo rapid exchange, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the exchange rate, resulting in a sharper signal.[6]

-

Concentration : The concentration of the sample can also affect chemical shifts due to intermolecular interactions.[7] A concentration range of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically appropriate for ¹H and ¹³C NMR experiments on modern spectrometers.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[5]

NMR Spectrometer and Parameters

-

Spectrometer : Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[5][8]

-

¹H NMR Parameters :

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters :

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

The following diagram illustrates the general workflow for acquiring and processing NMR data.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data of 8-(Benzylamino)quinoline

The ¹H NMR spectrum of 8-(Benzylamino)quinoline is expected to show signals for the six protons of the quinoline ring, the five protons of the benzyl aromatic ring, the two benzylic methylene protons, and the single amino proton. The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Quinoline) | 8.8 - 9.0 | dd | J ≈ 4.2, 1.7 Hz |

| H-3 (Quinoline) | 7.4 - 7.6 | dd | J ≈ 8.3, 4.2 Hz |

| H-4 (Quinoline) | 8.1 - 8.3 | dd | J ≈ 8.3, 1.7 Hz |

| H-5 (Quinoline) | 7.4 - 7.5 | d | J ≈ 8.0 Hz |

| H-6 (Quinoline) | 7.3 - 7.4 | t | J ≈ 7.8 Hz |

| H-7 (Quinoline) | 7.0 - 7.2 | d | J ≈ 7.5 Hz |

| NH | 6.5 - 7.5 (broad) | s (br) | - |

| CH₂ (Benzylic) | 4.6 - 4.8 | s | - |

| H-ortho (Benzyl) | 7.3 - 7.5 | m | - |

| H-meta (Benzyl) | 7.2 - 7.4 | m | - |

| H-para (Benzyl) | 7.1 - 7.3 | m | - |

Rationale for Assignments:

-

Quinoline Protons : The protons on the heterocyclic ring of the quinoline (H-2, H-3, H-4) generally appear at lower field due to the electron-withdrawing effect of the nitrogen atom. H-2 is typically the most deshielded. The protons on the carbocyclic ring (H-5, H-6, H-7) will have chemical shifts influenced by the amino-benzyl substituent at C-8.

-

Amino Proton (NH) : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[9] It is often observed as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[9]

-

Benzylic Protons (CH₂) : The methylene protons adjacent to the nitrogen and the phenyl group are expected to appear as a singlet in the range of 4.6-4.8 ppm.

-

Benzyl Aromatic Protons : The five protons of the benzyl group's aromatic ring will likely appear as a multiplet in the aromatic region, though some resolution of ortho, meta, and para signals may be possible depending on the spectrometer's resolution.

Predicted ¹³C NMR Spectral Data of 8-(Benzylamino)quinoline

The ¹³C NMR spectrum will provide a signal for each of the 16 unique carbon atoms in 8-(Benzylamino)quinoline. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Quinoline) | 148 - 150 |

| C-3 (Quinoline) | 121 - 123 |

| C-4 (Quinoline) | 136 - 138 |

| C-4a (Quinoline) | 128 - 130 |

| C-5 (Quinoline) | 127 - 129 |

| C-6 (Quinoline) | 121 - 123 |

| C-7 (Quinoline) | 116 - 118 |

| C-8 (Quinoline) | 145 - 147 |

| C-8a (Quinoline) | 138 - 140 |

| C-1' (Benzyl) | 139 - 141 |

| C-2', C-6' (Benzyl) | 128 - 130 |

| C-3', C-5' (Benzyl) | 127 - 129 |

| C-4' (Benzyl) | 126 - 128 |

| CH₂ (Benzylic) | 48 - 52 |

Rationale for Assignments:

-

Quinoline Carbons : The carbon atoms of the quinoline ring will have chemical shifts in the aromatic region. C-2, C-4, C-8, and the bridgehead carbons (C-4a, C-8a) are expected at lower fields. The C-8 carbon, directly attached to the nitrogen, will be significantly affected.

-

Benzyl Carbons : The aromatic carbons of the benzyl group will appear in the typical range of 126-141 ppm. The benzylic methylene carbon will be found further upfield.

The molecular structure of 8-(Benzylamino)quinoline with atom numbering is shown below.

Figure 2: Numbering scheme for the quinoline and benzyl moieties of 8-(Benzylamino)quinoline.

Conclusion

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectral data for 8-(Benzylamino)quinoline. By understanding the fundamental principles of NMR and leveraging data from related structures, researchers can confidently assign the signals in their experimentally obtained spectra. The provided experimental protocol offers a starting point for acquiring high-quality data, which is essential for accurate structural elucidation and purity assessment. This information is critical for professionals in drug discovery and materials science who rely on precise analytical techniques for the characterization of novel compounds.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

SciRP.org. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ATB. (n.d.). 8-Aminoquinoline | C9H8N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as. Retrieved from [Link]

-

ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. rsc.org [rsc.org]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 8-(Benzylamino)quinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-(Benzylamino)quinoline in Modern Research

8-(Benzylamino)quinoline and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As analogues of 8-aminoquinoline, these compounds are explored for a wide range of biological activities, including their potential as antimalarial, anticancer, and antimicrobial agents.[1][2] The solubility of these compounds in various organic solvents is a critical physicochemical parameter that governs their utility in synthesis, purification, formulation, and biological screening. Understanding and predicting the solubility behavior of 8-(benzylamino)quinoline is therefore paramount for its effective application in research and development.

This technical guide provides a comprehensive overview of the solubility of 8-(benzylamino)quinoline. It delves into the theoretical principles governing its dissolution in different organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a framework for predicting solubility based on molecular structure and solvent properties.

Theoretical Framework: Predicting the Solubility of 8-(Benzylamino)quinoline

The solubility of a solid in a liquid is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (8-(benzylamino)quinoline) and the solvent. The overall process of dissolution can be broken down into three steps: the breaking of solute-solute bonds, the breaking of solvent-solvent bonds, and the formation of solute-solvent bonds. Dissolution is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

Physicochemical Properties of 8-(Benzylamino)quinoline and Related Compounds

To predict the solubility of 8-(benzylamino)quinoline, we can infer its properties from the closely related compound, 8-aminoquinoline. 8-Aminoquinoline is a pale yellow solid with a melting point of 65 °C.[1] The introduction of a benzyl group in 8-(benzylamino)quinoline significantly increases its molecular weight and introduces a large nonpolar surface area, which will influence its solubility.

Key structural features of 8-(benzylamino)quinoline that dictate its solubility include:

-

The Quinoline Moiety: Aromatic and capable of π-π stacking interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

-

The Amino Group: The secondary amine linkage introduces a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.

-

The Benzyl Group: A large, nonpolar, and hydrophobic component that will favor solubility in nonpolar solvents.

The Role of the Solvent

The properties of the organic solvent are equally crucial in determining solubility. Solvents can be broadly classified based on their polarity, hydrogen bonding capability, and other specific interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the quinoline nitrogen of 8-(benzylamino)quinoline. However, the large nonpolar benzyl group may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors. Solvents like acetone and ethyl acetate are expected to be good solvents for 8-(benzylamino)quinoline due to a balance of polar and nonpolar characteristics.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The large hydrophobic benzyl and quinoline moieties suggest that 8-(benzylamino)quinoline will have some solubility in aromatic solvents like toluene, but likely poor solubility in aliphatic hydrocarbons like hexane.

Predicted Solubility Profile of 8-(Benzylamino)quinoline

The table below presents the experimentally determined mole fraction solubility of 5-chloro-8-hydroxyquinoline at 298.15 K, which can serve as a qualitative guide for what might be expected for 8-(benzylamino)quinoline.

| Solvent | Solvent Class | Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline (x 10-2) | Predicted Relative Solubility of 8-(Benzylamino)quinoline |

| 1,4-Dioxane | Polar Aprotic (Ether) | 7.51 | High |

| 2-Ethoxyethanol | Polar Protic (Alcohol/Ether) | 3.33 | Moderate to High |

| n-Propyl Acetate | Polar Aprotic (Ester) | 2.97 | Moderate to High |

| 2-Methoxyethanol | Polar Protic (Alcohol/Ether) | 2.91 | Moderate to High |

| Ethyl Acetate | Polar Aprotic (Ester) | 2.69 | Moderate to High |

| Acetone | Polar Aprotic (Ketone) | 2.00 | Moderate |

| n-Propanol | Polar Protic (Alcohol) | 0.76 | Moderate |

| Ethanol | Polar Protic (Alcohol) | 0.58 | Moderate |

| Isopropanol | Polar Protic (Alcohol) | 0.45 | Low to Moderate |

| Methanol | Polar Protic (Alcohol) | 0.42 | Low to Moderate |

Disclaimer: The predicted relative solubility is a qualitative estimation based on chemical principles and analogy to the provided data for 5-chloro-8-hydroxyquinoline. Actual experimental values for 8-(benzylamino)quinoline may differ.

Based on its structure, 8-(benzylamino)quinoline is expected to exhibit the highest solubility in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as ethers (like 1,4-dioxane and THF), esters (like ethyl acetate), and ketones (like acetone). Aromatic solvents like toluene are also predicted to be reasonably good solvents due to π-π stacking interactions with the quinoline and benzyl rings. Solubility in polar protic solvents like alcohols is expected to be moderate, while solubility in nonpolar aliphatic solvents like hexane is predicted to be low.

Experimental Determination of Solubility: A Step-by-Step Protocol

A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The isothermal saturation method is a widely accepted technique.

Materials and Equipment

-

8-(Benzylamino)quinoline (solute)

-

A range of high-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 8-(benzylamino)quinoline.

Caption: Experimental workflow for determining the solubility of 8-(benzylamino)quinoline.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 8-(benzylamino)quinoline to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid ensures that the resulting solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least one hour to allow the undissolved solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 8-(benzylamino)quinoline. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction. The mole fraction solubility (x) can be calculated using the following equation:

x = nsolute / (nsolute + nsolvent)

where nsolute is the number of moles of the solute and nsolvent is the number of moles of the solvent in the saturated solution.

-

Conclusion

The solubility of 8-(benzylamino)quinoline in organic solvents is a critical parameter for its successful application in various scientific disciplines. While specific experimental data is not widely available, a thorough understanding of the interplay between the physicochemical properties of the solute and the solvent allows for a reasoned prediction of its solubility profile. This guide has provided a theoretical framework for understanding these interactions, a predicted solubility hierarchy, and a detailed experimental protocol for the accurate determination of solubility. By employing these principles and methodologies, researchers can make informed decisions regarding solvent selection for the synthesis, purification, and formulation of 8-(benzylamino)quinoline and its derivatives, thereby accelerating the pace of discovery and development.

References

- Gao, J., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 319, 114145.

-

PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 8-Aminoquinoline. Retrieved from [Link]

- El-Faham, A., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 26(15), 4474.

Sources

The Skraup Synthesis of the 8-Aminoquinoline Core: A Technical Guide for Drug Discovery and Development

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a class of potent antimalarial drugs, including the FDA-approved primaquine. Its significance, however, extends to a broader therapeutic landscape, with derivatives showing promise in oncology, and the treatment of neurodegenerative disorders. The Skraup synthesis, a classic name reaction in organic chemistry, remains a fundamental and economically viable method for constructing the quinoline ring system. This in-depth technical guide provides a comprehensive exploration of the Skraup synthesis for preparing the 8-aminoquinoline core, tailored for researchers, scientists, and professionals in drug development. We will delve into the reaction's intricate mechanism, provide detailed experimental protocols, address common challenges and troubleshooting strategies, and discuss the modern evolution and applications of this venerable reaction.

The Strategic Importance of the 8-Aminoquinoline Core in Medicinal Chemistry

The quinoline ring system is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds.[1] The introduction of an amino group at the 8-position furnishes a scaffold with unique physicochemical and pharmacological properties. This functional group provides a critical handle for chemical modification, allowing for the fine-tuning of a molecule's therapeutic index.

Historically, 8-aminoquinolines were the first class of compounds synthesized specifically for their antimalarial activity. Their unique mode of action, which is believed to involve the generation of reactive oxygen species that induce oxidative stress in the parasite, sets them apart from other antimalarial drug classes. Beyond malaria, the 8-aminoquinoline core has been incorporated into novel therapeutic agents targeting a range of diseases, including cancer and Alzheimer's disease.[1] The ability of the 8-aminoquinoline scaffold to chelate metal ions is also a key aspect of its biological activity and a focus of ongoing research.[1]

Unraveling the Mechanism of the Skraup Synthesis

The Skraup synthesis is a powerful, one-pot reaction that constructs the quinoline ring from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[2][3] The reaction is notoriously exothermic and can be violent if not properly controlled.[3] A thorough understanding of its mechanism is therefore crucial for safe and efficient execution.

The reaction proceeds through a series of well-defined steps:

-

Dehydration of Glycerol to Acrolein: Under the strongly acidic and high-temperature conditions, sulfuric acid catalyzes the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][4] This is a critical first step, as acrolein is the electrophilic partner in the subsequent conjugate addition.

-

Michael Addition: The aromatic amine (in this case, an ortho-substituted aniline precursor to 8-aminoquinoline, such as o-nitroaniline or o-aminophenol) acts as a nucleophile and undergoes a Michael (1,4-conjugate) addition to acrolein.[4] This forms a β-anilinopropionaldehyde intermediate.

-

Cyclization and Dehydration: The aldehyde intermediate, under the influence of the strong acid catalyst, undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming a 1,2-dihydroquinoline intermediate. Subsequent dehydration aromatizes the newly formed heterocyclic ring.[2][4]

-

Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline.[2][4] A variety of oxidizing agents can be employed, with nitrobenzene being a classic choice. In this case, the nitrobenzene is reduced to aniline, which can then participate in the reaction.[4]

Experimental Protocols: From the Bench to Scale-Up

The direct Skraup synthesis of 8-aminoquinoline from o-phenylenediamine is challenging due to the reactivity of the second amino group. A more common and reliable approach is the synthesis of an 8-nitroquinoline precursor, followed by reduction to the desired 8-aminoquinoline.

Classical Synthesis of 8-Nitroquinoline via Skraup Reaction

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Nitroaniline | 138.12 | 13.8 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | ~0.55 |

| Arsenic Pentoxide | 229.84 | 15 g | 0.065 |

| Ferrous Sulfate Heptahydrate | 278.01 | 1.0 g | 0.0036 |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the o-nitroaniline and glycerol.

-

Addition of Sulfuric Acid: With vigorous stirring, slowly add the concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

-

Addition of Oxidizing Agent and Moderator: Once the sulfuric acid has been added, add the arsenic pentoxide and ferrous sulfate heptahydrate to the reaction mixture.

-

Heating: Heat the mixture gently in an oil bath. The reaction is highly exothermic and may become vigorous. Be prepared to remove the heat source to control the reaction rate. Maintain the temperature at 120-130°C for 3-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (approximately 200 g).

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat of neutralization.

-

Isolation: The crude 8-nitroquinoline will precipitate as a solid. Isolate the product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by steam distillation.

Expected Yield: 50-60%

Reduction of 8-Nitroquinoline to 8-Aminoquinoline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 8-Nitroquinoline | 174.16 | 10 g | 0.057 |

| Iron powder | 55.85 | 20 g | 0.358 |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | ~0.6 |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add the 8-nitroquinoline and iron powder.

-

Addition of Hydrochloric Acid: Add the concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 8-aminoquinoline can be purified by recrystallization or column chromatography.

Expected Yield: 80-90%

Troubleshooting and Process Optimization

The Skraup synthesis, while powerful, is not without its challenges. The highly exothermic nature of the reaction and the propensity for tar formation are the most common hurdles.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Violent, Uncontrolled Reaction | Rapid addition of sulfuric acid; Localized overheating; Insufficient moderation. | Add sulfuric acid slowly with efficient cooling and stirring.[5] Use a moderator such as ferrous sulfate or boric acid.[3][6] Ensure uniform heating with a well-controlled oil bath. |

| Excessive Tar Formation | High reaction temperature; Insufficient mixing; Use of overly harsh oxidizing agents. | Maintain the reaction temperature within the recommended range.[5] Ensure vigorous and continuous stirring. Consider using a milder oxidizing agent or adjusting its stoichiometry. |

| Low Yield | Incomplete reaction; Loss of product during work-up; Side reactions. | Monitor the reaction progress by TLC to ensure completion. Optimize the neutralization and extraction steps to minimize product loss. Ensure the purity of starting materials. |

Process Optimization and Modern Approaches:

To address the inherent challenges of the classical Skraup synthesis, several modifications have been developed:

-

Microwave-Assisted Synthesis: The use of microwave irradiation as a heat source can significantly reduce reaction times and, in some cases, improve yields.[2] Microwave heating provides rapid and uniform heating, which can help to minimize side reactions.

-

Ionic Liquids as Solvents: Ionic liquids have been explored as alternative reaction media for the Skraup synthesis.[2] They can offer advantages in terms of product isolation and catalyst recycling, contributing to a greener synthetic route.

Conclusion and Future Perspectives

The Skraup synthesis, despite its age, remains a highly relevant and valuable tool for the construction of the 8-aminoquinoline core. Its use of readily available and inexpensive starting materials makes it an attractive method for both academic research and industrial applications. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving high yields and ensuring safety.

The continued exploration of the 8-aminoquinoline scaffold in drug discovery programs for a wide range of diseases underscores the enduring importance of this heterocyclic system. Future advancements in the Skraup synthesis will likely focus on the development of even more efficient, safer, and environmentally benign protocols, further solidifying its place in the synthetic chemist's toolkit.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- The Skraup Synthesis of Quinolines.

- Quinoline. Organic Syntheses.

- Making quinoline - the Skraup synthesis. YouTube.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- 6-methoxy-8-nitroquinoline. Organic Syntheses.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Prepar

- Method for synthesizing 8-hydroxyquinoline.

- Skraup reaction. Wikipedia.

- Synthesis method of 8-hydroxyquinoline.

- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central.

- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv

- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.

- SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLIC

- Troubleshooting side reactions in the synthesis of quinoline deriv

Sources

The Friedländer Annulation with Substituted 8-Aminoquinolines: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The Friedländer annulation, a venerable yet continually evolving reaction, stands as a cornerstone in the synthesis of quinoline scaffolds.[1][2][3] This technical guide provides an in-depth exploration of the Friedländer annulation specifically as it applies to substituted 8-aminoquinolines. We will delve into the mechanistic nuances, the critical role of catalysts, the influence of substituents on reactivity and regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful transformation for the construction of complex, biologically active molecules. The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4]

Introduction: The Enduring Relevance of the Friedländer Annulation

First reported by Paul Friedländer in 1882, the eponymous reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a substituted quinoline.[3][4][5][6] Its enduring appeal lies in its efficiency, versatility, and high atom economy.[1] The reaction can be catalyzed by acids, bases, or simply promoted by heat, offering a range of conditions to suit various substrates.[2][7][8]

The 8-aminoquinoline core is of particular interest in medicinal chemistry, most notably as the basis for the antimalarial drug primaquine and its analogues. The strategic application of the Friedländer annulation to substituted 8-aminoquinolines allows for the construction of novel polycyclic and heterocyclic systems, expanding the chemical space for drug discovery.

Mechanistic Pathways: A Tale of Two Sequences

The precise mechanism of the Friedländer annulation can vary depending on the reaction conditions (acidic, basic, or neutral) and the nature of the substrates. Two primary pathways are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[9]

Aldol-First Pathway: In this mechanism, the initial step is an aldol condensation between the carbonyl compound and the α-methylene compound. This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline product.[5][9]

Schiff Base-First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline.[5][9]

The prevailing pathway is often dictated by the catalyst and reaction conditions. For instance, acid catalysis tends to favor the Schiff base pathway by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Caption: Alternative mechanistic pathways for the Friedländer annulation.

The Catalyst's Role: Directing the Reaction

The choice of catalyst is paramount in the Friedländer annulation, influencing reaction rates, yields, and in some cases, regioselectivity. A wide array of catalysts has been successfully employed, ranging from traditional Brønsted and Lewis acids to more modern and sustainable options.[3][10]

Acid Catalysis

Acid catalysts are widely used to promote the Friedländer reaction.[5][11] They function by activating the carbonyl group of the 2-aminoaryl aldehyde or ketone, rendering it more susceptible to nucleophilic attack.

-

Brønsted Acids: Protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are effective catalysts.[5][10]

-

Lewis Acids: Lewis acids like zinc chloride, indium(III) triflate, and ceric ammonium nitrate have demonstrated high efficiency, often under milder conditions.[12][13] In(OTf)3, in particular, has been shown to be a highly effective catalyst for the selective formation of the Friedländer product.[13]

-

Solid Acids: Heterogeneous catalysts such as Nafion and montmorillonite clays offer advantages in terms of ease of separation and recyclability.[4][10]

Base Catalysis

Base catalysts, including sodium hydroxide, potassium tert-butoxide, and piperidine, facilitate the reaction by promoting the formation of the enolate from the α-methylene carbonyl compound, thereby increasing its nucleophilicity.[5][14] However, base-catalyzed reactions can sometimes be complicated by self-condensation of the carbonyl partner.[5]

Modern Catalytic Systems

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems.

-

Ionic Liquids: These have been used as both catalysts and solvents, often leading to improved yields and simplified workup procedures.[3][5][10]

-

Nanocatalysts and Metal-Organic Frameworks (MOFs): These materials offer high catalytic activity and selectivity due to their unique structural and electronic properties.[3]

-

Organocatalysts: Chiral phosphoric acids have been employed for the atroposelective Friedländer heteroannulation, enabling the synthesis of enantioenriched axially chiral quinolines.[5][15]

-

Photocatalysis: Visible-light-mediated approaches using organic dyes like fluorescein have emerged as a green and efficient method for conducting the Friedländer annulation at room temperature.[16]

Substituent Effects and Regioselectivity

The electronic and steric nature of substituents on both the 8-aminoquinoline and the carbonyl partner can significantly impact the course of the reaction.

Substituents on the 8-Aminoquinoline Ring

-

Electron-donating groups (EDGs) on the aromatic ring of the 8-aminoquinoline can enhance the nucleophilicity of the amino group, potentially accelerating the initial condensation step.

-

Electron-withdrawing groups (EWGs) can decrease the reactivity of the amino group but may be necessary for the synthesis of certain target molecules.

The Carbonyl Partner and Regioselectivity

When an unsymmetrical ketone is used as the carbonyl partner, the issue of regioselectivity arises, as two different enolates can be formed, leading to two possible constitutional isomers.[17]

Controlling regioselectivity is a key challenge. Strategies to address this include:

-

Use of Amine Catalysts: Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have been shown to provide high regioselectivity for the 2-substituted quinoline product.[18]

-

Slow Addition of the Ketone: Gradually adding the methyl ketone substrate to the reaction mixture can improve regioselectivity.[18]

-

Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to afford a single regioisomer.[5]

Caption: Regioselectivity in the Friedländer annulation with unsymmetrical ketones.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired product.

General Procedure for Acid-Catalyzed Friedländer Annulation

-

To a solution of the substituted 8-aminoquinoline (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene, or acetic acid), add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Microwave-Assisted Friedländer Annulation

Microwave irradiation can significantly accelerate the Friedländer reaction, often leading to higher yields in shorter reaction times.[19][20]

-

In a microwave-safe vessel, combine the substituted 8-aminoquinoline (1.0 mmol), the carbonyl compound (1.2 mmol), and the catalyst (e.g., a solid acid catalyst or a catalytic amount of a Brønsted acid).[20]

-

If necessary, add a minimal amount of a high-boiling solvent (e.g., acetic acid).[19]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 160 °C) for a short period (e.g., 5-15 minutes).[19]

-

After cooling, work up the reaction mixture as described in the general procedure.

Caption: General experimental workflow for the Friedländer annulation.

Applications in Drug Discovery and Materials Science

The versatility of the Friedländer annulation makes it a valuable tool for the synthesis of diverse libraries of substituted quinolines for various applications.

-

Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1][2]

-

Antimalarial Drugs: The synthesis of novel 8-aminoquinoline derivatives is a key strategy in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum.

-

Antibacterial and Antifungal Agents: Quinolines are known to possess broad-spectrum antimicrobial activity.[2][3]

-

Materials Science: Quinolines are utilized as sensors, fluorescent dyes, and components in optoelectronic devices.[3]

Conclusion

The Friedländer annulation remains a highly relevant and powerful method for the synthesis of substituted quinolines. Its application to the 8-aminoquinoline scaffold opens up avenues for the creation of novel and complex heterocyclic systems with significant potential in drug discovery and materials science. By understanding the mechanistic intricacies, the role of catalysts, and the factors governing regioselectivity, researchers can effectively harness this reaction to achieve their synthetic goals. The continued development of novel catalytic systems and reaction conditions promises to further enhance the utility and sustainability of the Friedländer annulation in the years to come.

References

-

Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2023, October 18). Retrieved from [Link]

-

Friedländer Quinoline Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. (n.d.). Retrieved from [Link]

-

Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - NIH. (2022, December 15). Retrieved from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed. (n.d.). Retrieved from [Link]

-

Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed. (n.d.). Retrieved from [Link]

-

Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst. (n.d.). Retrieved from [Link]

-

Different catalytic approaches of Friedländer Synthesis of Quinolines - ResearchGate. (2025, December 10). Retrieved from [Link]

-

Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Metal-free aerobic one-pot synthesis of substituted/annulated quinolines from alcohols via indirect Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. iris.unito.it [iris.unito.it]

The Povarov Reaction: A Strategic Multicomponent Approach for the Synthesis of Substituted 8-Aminoquinolines

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of essential antimalarial drugs like primaquine and tafenoquine.[1] These compounds are uniquely capable of eradicating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for malaria relapse.[1] The development of efficient and versatile synthetic routes to novel substituted 8-aminoquinolines is therefore of paramount importance for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Among the various synthetic strategies, the Povarov reaction has emerged as a powerful and convergent method for constructing the quinoline core.[2][3][4] This guide provides a comprehensive technical overview of the Povarov reaction for the synthesis of substituted 8-aminoquinolines, detailing its mechanistic underpinnings, practical experimental protocols, and applications in drug discovery.

The Povarov Reaction: A Mechanistic Overview

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving the cycloaddition of an aromatic imine with an electron-rich alkene to form tetrahydroquinolines, which can subsequently be oxidized to quinolines.[2][5] It is often performed as a one-pot, three-component reaction (3-MCR) between an aniline, an aldehyde, and an alkene, which enhances its efficiency and aligns with the principles of green chemistry.[2][5]

The reaction is generally catalyzed by either a Lewis acid or a Brønsted acid.[5][6] The catalyst activates the imine, which is formed in situ from the condensation of the aniline and aldehyde, towards nucleophilic attack by the alkene.[5] While sometimes described as a concerted pericyclic reaction, the Povarov reaction is now widely understood to proceed through a stepwise mechanism.[5]

The accepted stepwise mechanism involves the following key steps:

-

Imine Formation: The reaction commences with the condensation of an aniline and an aldehyde to form an aromatic imine (Schiff base).[5]

-

Catalyst Activation: A Lewis or Brønsted acid catalyst activates the imine, increasing its electrophilicity.[5][7]

-

Electrophilic Addition: The electron-rich alkene attacks the activated iminium ion in an electrophilic addition step, forming a cationic intermediate.[5][7]

-

Intramolecular Electrophilic Aromatic Substitution: The cationic intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the formation of the tetrahydroquinoline ring system.[5]

-

Aromatization (Optional): The resulting tetrahydroquinoline can be oxidized in a subsequent step or sometimes in situ to yield the corresponding quinoline.[3][8]

Below is a generalized workflow for the Povarov reaction.

Synthesis of 8-Aminoquinolines via the Povarov Approach

A key adaptation of the Povarov reaction for the synthesis of 8-aminoquinolines involves the use of 1,2-phenylenediamines as the aniline component.[9][10][11] This approach provides a direct route to the desired scaffold. The reaction proceeds through an inverse-electron-demand aza-Diels-Alder pathway, utilizing simple and readily available starting materials.[9][11]

The general scheme for this synthesis is as follows:

Key Experimental Considerations

Catalyst and Solvent Selection: Fluoroalcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective promoters for this transformation, acting as Brønsted acids to activate the in situ formed imine.[9][10][11]

Substrate Scope: The reaction demonstrates a broad substrate scope.[3]

-

Aldehydes: A variety of both aromatic and aliphatic aldehydes can be employed.[3]

-

Anilines: Substituted 1,2-phenylenediamines can be used to introduce diversity at various positions of the quinoline ring.[3]

-

Alkenes: Electron-rich alkenes such as enol ethers (e.g., ethyl vinyl ether) are common dienophiles in this reaction.[3][5]

Aromatization: The initially formed tetrahydro-8-aminoquinoline can be aromatized to the final 8-aminoquinoline product. This can occur spontaneously or may require an additional oxidation step, for which various reagents can be used.[3][8]

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of substituted 8-aminoquinolines via the Povarov reaction.[12]

General Procedure for the Synthesis of Tetrahydro-8-aminoquinolines

-

To a stirred solution of the desired aldehyde (0.55 mmol) and ethyl vinyl ether (1.5 mmol) in 2,2,2-trifluoroethanol (TFE, 1 mL), add a solution of the 1,2-phenylenediamine (0.5 mmol) in TFE (1 mL) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, evaporate the TFE under reduced pressure to yield the crude cycloaddition product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-8-aminoquinoline.

General Procedure for the Aromatization to 8-Aminoquinolines

-

Dissolve the crude tetrahydro-8-aminoquinoline product (0.5 mmol) in acetonitrile (0.5 mL).

-

Add aqueous HCl (6 N, 0.2 mL) to the solution.

-

Place the reaction mixture under an oxygen atmosphere (1 atm) and stir vigorously for approximately 16 hours.

-

After the reaction is complete, add dichloromethane (25 mL) and transfer the mixture to a separating funnel.

-

Wash the organic layer with a saturated aqueous NaHCO3 solution (2 x 15 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and evaporate the solvents under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Data Summary: Representative Examples

The following table summarizes representative examples of substituted 8-aminoquinolines synthesized via the Povarov approach, highlighting the versatility of the reaction.

| Entry | 1,2-Phenylenediamine | Aldehyde | Alkene | Catalyst/Solvent | Product | Yield (%) |

| 1 | 1,2-Phenylenediamine | Isobutyraldehyde | Ethyl vinyl ether | TFE | 2-isopropyl-8-aminoquinoline | 71 |

| 2 | 4-Methyl-1,2-phenylenediamine | Benzaldehyde | Ethyl vinyl ether | TFE | 6-methyl-2-phenyl-8-aminoquinoline | (Not specified) |

| 3 | 4-Chloro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | Ethyl vinyl ether | TFE | 6-chloro-2-(4-chlorophenyl)-8-aminoquinoline | (Not specified) |

(Yields and specific substrates are based on reported literature[12])

Advantages and Limitations in Drug Discovery

The Povarov reaction offers several advantages for the synthesis of 8-aminoquinoline libraries in a drug discovery context:

-

High Convergence and Atom Economy: As a multicomponent reaction, it allows for the rapid assembly of complex molecules from simple starting materials in a single step.[2][4][5]

-

Structural Diversity: The wide scope of compatible anilines, aldehydes, and alkenes enables the generation of diverse libraries of substituted 8-aminoquinolines for structure-activity relationship (SAR) studies.[3]

-

Operational Simplicity: The reaction is often straightforward to perform, utilizing readily available reagents and mild conditions.[2]

However, researchers should be aware of certain limitations:

-

Substrate Sensitivity: The reaction can be sensitive to the electronic and steric properties of the reactants.[13]

-

Control of Selectivity: Regio- and stereoselectivity can be challenging to control, although asymmetric variants of the Povarov reaction have been developed.[14][15][16]

-

Stability of Intermediates: The stability of the resulting tetrahydroquinoline adducts can vary, and they may require immediate use or careful handling.[13]

Conclusion and Future Outlook

The Povarov reaction represents a highly effective and versatile tool for the synthesis of substituted 8-aminoquinolines. Its convergent nature and broad substrate scope make it particularly well-suited for applications in medicinal chemistry and drug discovery, facilitating the rapid generation of novel analogues for biological evaluation. As the demand for new antimalarial agents and other therapeutics based on the 8-aminoquinoline scaffold continues to grow, further advancements in the Povarov reaction, including the development of more efficient catalysts and stereoselective variants, will undoubtedly play a crucial role in advancing the field.

References

-

Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. The Journal of Organic Chemistry - ACS Publications, 2009-12-29. [Link]

-

Lewis acid catalyzed Povarov reaction for the synthesis of a mixture of tetrahydroquinolines and quinolines derivatives. ResearchGate. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Semantic Scholar. [Link]

-

Povarov reaction. Wikipedia. [Link]

-

Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. ResearchGate. [Link]

-

The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]

-

Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]

-

Recent advances of the Povarov reaction in medicinal chemistry. ADDI. [Link]

-

Recent advances of the Povarov reaction in medicinal chemistry. PubMed. [Link]

- Asymmetric co-catalysis of the Povarov reaction using a Brønsted acid and a chiral.[No Source Provided].

-

Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I-2-Mediated Formal [3+2+1] Cycloaddition. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines Through a Povarov Approach. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. The Royal Society of Chemistry. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines from Methyl Ketones, Arylamines, and α-Ketoesters. The Journal of Organic Chemistry - ACS Publications, 2015-05-14. [Link]

-

Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society - ACS Publications. [Link]

- Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv

-

Auto-Tandem Catalysis in the Synthesis of Substituted Quinolines from Aldimines and Electron-Rich Olefins: Cascade Povarov−Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Application of a catalytic asymmetric Povarov reaction using chiral ureas to the synthesis of a tetrahydroquinoline library. PubMed. [Link]

-